molecular formula C16H16N2O4 B5182260 N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

Cat. No. B5182260
M. Wt: 300.31 g/mol
InChI Key: VLBPYGIPJYJMFX-UHFFFAOYSA-N
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Description

N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide, also known as MNA-715, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the family of anilide derivatives, which have shown promising results in various fields of research, including pharmacology, biotechnology, and materials science. In

Scientific Research Applications

N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide has been studied extensively for its potential applications in various fields of scientific research. In pharmacology, N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related diseases. In biotechnology, N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide has been used as a ligand for the selective separation of proteins and enzymes, as well as a fluorescent probe for the detection of biological molecules. In materials science, N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide has been used as a precursor for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide may reduce the production of prostaglandins and thereby reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. In addition, N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide has been shown to have low toxicity and high bioavailability, making it a promising candidate for further development as a drug.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide is its high purity and high yield, which make it suitable for large-scale production and use in lab experiments. Another advantage is its low toxicity and high bioavailability, which make it a safer and more effective alternative to other anti-inflammatory and analgesic drugs. However, one limitation of N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide is its relatively high cost compared to other compounds with similar properties, which may limit its use in certain research applications.

Future Directions

There are several future directions for the study of N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide. One direction is the further optimization of the synthesis method to reduce the cost and increase the yield of the compound. Another direction is the development of new drugs based on the structure of N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide for the treatment of pain and inflammation-related diseases. Additionally, the use of N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide as a fluorescent probe for the detection of biological molecules could be further explored, as well as its potential applications in materials science. Overall, the study of N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide has the potential to lead to new discoveries and innovations in various fields of scientific research.

Synthesis Methods

The synthesis of N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide involves a multistep reaction process that starts with the reaction of 4-methyl-2-nitroaniline with 4-methylphenol in the presence of a base catalyst, such as sodium hydroxide. The resulting product is then reacted with chloroacetic acid in the presence of a dehydrating agent, such as thionyl chloride, to form the final product, N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide. The synthesis method has been optimized to yield high purity and high yield of the final product, making it suitable for large-scale production.

properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-3-6-13(7-4-11)22-10-16(19)17-14-8-5-12(2)9-15(14)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBPYGIPJYJMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide

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